Cas no 1339319-08-2 (N-Cyclopropyl-6-fluoropyridine-3-carboxamide)

N-Cyclopropyl-6-fluoropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- N-cyclopropyl-6-fluoropyridine-3-carboxamide
- N-Cyclopropyl-6-fluoropyridine-3-carboxamide
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- MDL: MFCD19623882
- インチ: 1S/C9H9FN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
- InChIKey: VPOLBKKAXMBJMI-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C(NC1CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 206
- XLogP3: 1.1
- トポロジー分子極性表面積: 42
N-Cyclopropyl-6-fluoropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 227315-2.500g |
N-Cyclopropyl-6-fluoropyridine-3-carboxamide, 95% |
1339319-08-2 | 95% | 2.500g |
$1486.00 | 2023-09-06 |
N-Cyclopropyl-6-fluoropyridine-3-carboxamide 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
N-Cyclopropyl-6-fluoropyridine-3-carboxamideに関する追加情報
N-Cyclopropyl-6-fluoropyridine-3-carboxamide: A Comprehensive Overview
N-Cyclopropyl-6-fluoropyridine-3-carboxamide, identified by the CAS number 1339319-08-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a pyridine ring substituted with a fluorine atom at the 6-position and a carboxamide group at the 3-position, with a cyclopropyl group attached to the nitrogen atom of the carboxamide. This combination of functional groups and ring systems makes N-Cyclopropyl-6-fluoropyridine-3-carboxamide a versatile compound with promising biological activity.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The presence of the fluorine atom at the 6-position of the pyridine ring contributes to the compound's electronic properties, enhancing its ability to interact with biological targets. Additionally, the cyclopropyl group attached to the nitrogen atom introduces steric effects that can influence the compound's binding affinity and selectivity. These features make N-Cyclopropyl-6-fluoropyridine-3-carboxamide a valuable building block for constructing more complex molecules with tailored pharmacological profiles.
The synthesis of N-Cyclopropyl-6-fluoropyridine-3-carboxamide involves a series of well-established organic reactions, including nucleophilic substitutions, amide formations, and fluorination processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is readily available for further studies. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has enabled precise characterization of the compound, confirming its structure and purity.
In terms of biological activity, N-Cyclopropyl-6-fluoropyridine-3-carboxamide has shown potential as an inhibitor of various enzyme targets. For instance, recent research has demonstrated its ability to modulate kinase activity, making it a candidate for anti-cancer drug development. The compound's unique structure allows it to bind to ATP-binding pockets in kinase enzymes, disrupting their catalytic function. Furthermore, its fluorinated pyridine moiety contributes to improved pharmacokinetic properties, such as enhanced bioavailability and reduced clearance rates.
Another area where N-Cyclopropyl-6-fluoropyridine-3-carboxamide has shown promise is in the development of anti-inflammatory agents. Studies have indicated that this compound can inhibit pro-inflammatory pathways by targeting key signaling molecules. Its ability to modulate these pathways suggests potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
The cyclopropyl group attached to the nitrogen atom plays a crucial role in determining the compound's stereochemical properties. Recent advancements in stereochemistry have allowed researchers to explore enantiomeric forms of N-Cyclopropyl-6-fluoropyridine-3-carboxamide, revealing differences in their biological activities. This highlights the importance of stereocontrol in drug design and underscores the need for further investigations into enantiomer-specific effects.
In conclusion, N-Cyclopropyl-6-fluoropyridine-3-carboxamide (CAS No: 1339319-08-2) is a multifaceted compound with significant potential in drug discovery and development. Its unique structure, combined with recent advances in synthetic methodology and biological studies, positions it as a valuable tool for researchers in various fields of chemistry and pharmacology. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing therapeutic interventions.
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